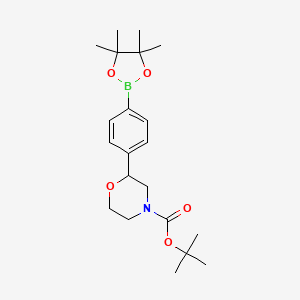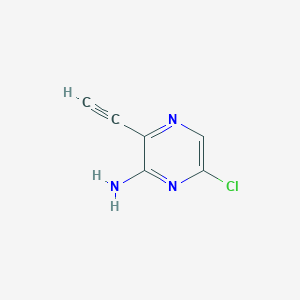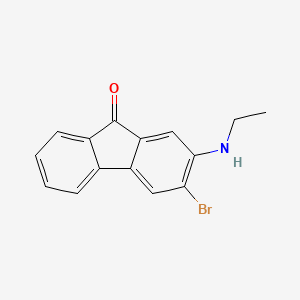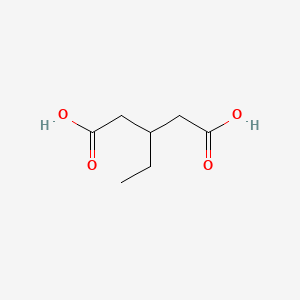
3-ethylpentanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylpentanedioic acid is an organic compound with the molecular formula C7H12O4 It is a derivative of pentanedioic acid, where an ethyl group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylpentanedioic acid typically involves the alkylation of pentanedioic acid. One common method is the reaction of pentanedioic acid with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete alkylation.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ethyl ketones or aldehydes.
Reduction: Formation of ethyl alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethylpentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethylpentanedioic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethyl group may also play a role in modulating the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Pentanedioic acid (Glutaric acid): Similar structure but lacks the ethyl group.
2-Ethylpentanedioic acid: Similar but with the ethyl group on the second carbon.
3-Methylpentanedioic acid: Similar but with a methyl group instead of an ethyl group.
Uniqueness: 3-Ethylpentanedioic acid is unique due to the presence of the ethyl group on the third carbon, which imparts distinct chemical properties and reactivity compared to its analogs. This structural variation can lead to different biological activities and industrial applications.
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-ethylpentanedioic acid |
InChI |
InChI=1S/C7H12O4/c1-2-5(3-6(8)9)4-7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
VDAVARPTDLMJIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


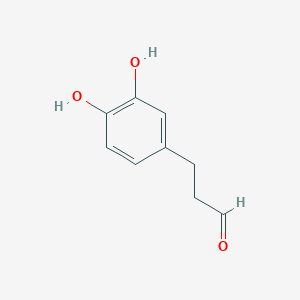
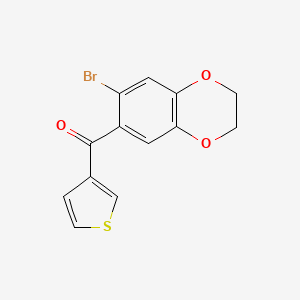
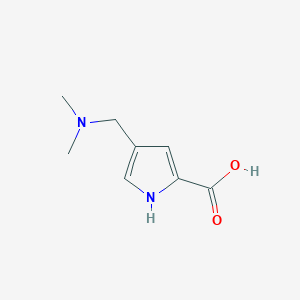

![[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-](/img/structure/B13140327.png)
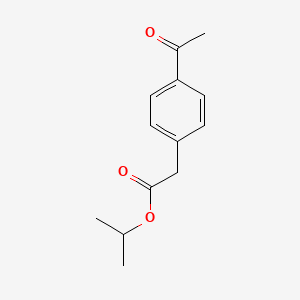



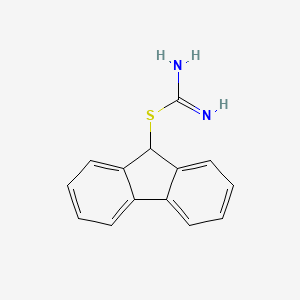
![4,7-Dimethyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140365.png)
